Acide 5-chloro-2-(éthoxycarbonyl)phénylboronique

Vue d'ensemble

Description

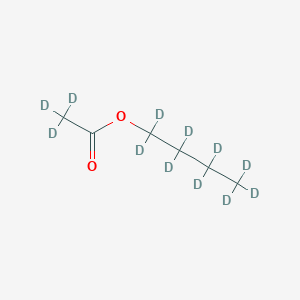

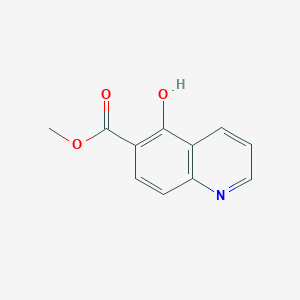

5-Chloro-2-(ethoxycarbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C9H10BClO4 and its molecular weight is 228.44 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Récepteur et capteur de glucides

Les acides phénylboroniques, y compris l'« acide 5-chloro-2-(éthoxycarbonyl)phénylboronique », peuvent agir comme récepteurs et capteurs de glucides . Ils peuvent former des liaisons covalentes réversibles avec les diols, présents dans les glucides. Cette propriété leur permet de détecter et de se lier aux glucides, ce qui les rend utiles dans le développement de capteurs de glucides.

Agents antimicrobiens

Les acides phénylboroniques ont été étudiés pour leur utilisation potentielle comme agents antimicrobiens . Ils peuvent interférer avec la synthèse de la paroi cellulaire bactérienne, conduisant à la mort des bactéries. L'« this compound » pourrait potentiellement être utilisé dans cette application.

Inhibiteurs enzymatiques

Les acides phénylboroniques peuvent également agir comme inhibiteurs enzymatiques . Ils peuvent se lier aux sites actifs des enzymes, les empêchant d'exercer leurs fonctions. Cette propriété pourrait être exploitée dans le développement de nouveaux médicaments.

Capture neutronique pour le traitement du cancer

Les composés contenant du bore, y compris les acides phénylboroniques, ont été utilisés dans la capture neutronique pour le traitement du cancer . Les atomes de bore présents dans ces composés peuvent capturer des neutrons, qui se désintègrent ensuite et libèrent des rayonnements qui tuent les cellules cancéreuses.

Transport transmembranaire

Les acides phénylboroniques peuvent faciliter le transport de molécules à travers les membranes cellulaires . Cette propriété pourrait être utilisée pour délivrer des médicaments ou d'autres agents thérapeutiques dans les cellules.

Bioconjugaison et marquage des protéines et de la surface cellulaire

Les acides phénylboroniques peuvent former des liaisons covalentes avec les diols, présents dans de nombreuses molécules biologiques . Cette propriété leur permet d'être utilisés dans la bioconjugaison, un processus utilisé pour attacher des molécules à des protéines ou à des surfaces cellulaires pour diverses applications de recherche et thérapeutiques.

Mécanisme D'action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic molecules .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a metal catalyst, typically palladium . The palladium then facilitates the coupling of the boronic acid group with an electrophilic organic group .

Biochemical Pathways

In general, suzuki-miyaura cross-coupling reactions enable the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .

Pharmacokinetics

It’s important to note that boronic acids, including this compound, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s bioavailability.

Result of Action

The primary result of the action of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid can be influenced by various environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic acids . Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

Analyse Biochimique

Biochemical Properties

5-Chloro-2-(ethoxycarbonyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic chemistry to form carbon-carbon bonds, which are essential in the synthesis of various organic compounds. The compound interacts with palladium catalysts to facilitate the transmetalation process, where the boron atom transfers its organic group to the palladium center . This interaction is crucial for the formation of new carbon-carbon bonds, making 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid an important reagent in synthetic chemistry.

Cellular Effects

The effects of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid on cellular processes are still under investigation. It is known that boronic acids can influence cell signaling pathways and gene expression. For instance, boronic acids have been shown to inhibit proteasome activity, which can lead to the accumulation of ubiquitinated proteins and subsequent changes in cellular metabolism

Molecular Mechanism

At the molecular level, 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid exerts its effects through interactions with various biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its mechanism of action . This property allows it to interact with enzymes and proteins that contain diol groups, potentially inhibiting their activity. Additionally, the compound’s ability to participate in Suzuki-Miyaura coupling reactions highlights its role in facilitating the formation of carbon-carbon bonds through transmetalation processes .

Temporal Effects in Laboratory Settings

The stability and degradation of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid in laboratory settings are important considerations for its use in biochemical studies. The compound is generally stable when stored under inert atmosphere at temperatures between 2-8°C Over time, however, it may undergo hydrolysis or oxidation, which can affect its reactivity and efficacy in biochemical reactions

Dosage Effects in Animal Models

The effects of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid at different dosages in animal models have not been extensively studied. It is known that boronic acids can exhibit dose-dependent toxicity, with higher doses potentially leading to adverse effects . Understanding the threshold effects and toxicological profile of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid in animal models is crucial for its safe application in biochemical research.

Metabolic Pathways

5-Chloro-2-(ethoxycarbonyl)phenylboronic acid is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s boronic acid group can participate in reactions with various biomolecules, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Understanding the mechanisms of transport and distribution is essential for determining the compound’s localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid is determined by its interactions with specific targeting signals and post-translational modifications. These interactions can direct the compound to particular compartments or organelles within the cell, affecting its activity and function

Propriétés

IUPAC Name |

(5-chloro-2-ethoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BClO4/c1-2-15-9(12)7-4-3-6(11)5-8(7)10(13)14/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPMCOBGNHZGJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660696 | |

| Record name | [5-Chloro-2-(ethoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-55-4 | |

| Record name | [5-Chloro-2-(ethoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B1451265.png)

![1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B1451267.png)

![2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1451270.png)

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B1451274.png)

![4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine](/img/structure/B1451277.png)

![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1451278.png)